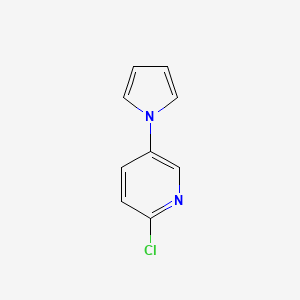

2-chloro-5-(1H-pyrrol-1-yl)pyridine

Description

Significance of Pyridine (B92270) and Pyrrole (B145914) Scaffolds in Modern Organic Chemistry

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are of immense importance in chemistry and biology. wikipedia.org Among these, pyridine and pyrrole scaffolds are fundamental building blocks in modern organic and medicinal chemistry. rsc.orgnih.gov

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structure found in a vast array of natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. nih.govnih.gov In the realm of medicinal chemistry, pyridine derivatives are of particular interest due to their diverse biological activities, which include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.gov The presence of the nitrogen atom in the pyridine ring often enhances the water solubility of molecules, a desirable characteristic for pharmaceutical agents. nih.gov Consequently, pyridine and its derivatives are extensively used in drug design and synthesis, with over 7,000 drug molecules containing this core structure. nih.govnih.gov

Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, is another privileged scaffold. It is a constituent of many biologically significant molecules, such as heme, chlorophyll, and certain amino acids like proline (in its reduced form, pyrrolidine). sigmaaldrich.com The pyrrolo[2,1-f] ontosight.airsc.orgnih.govtriazine core, a fused pyrrole system, is considered a privileged scaffold in medicinal chemistry and has been incorporated into various kinase inhibitors. pitt.edu The versatility of the pyrrole ring allows for diverse substitutions, enabling the fine-tuning of the pharmacological properties of drug candidates. pitt.edu

The combination of these two important scaffolds in a single molecule, as seen in 2-chloro-5-(1H-pyrrol-1-yl)pyridine, offers a unique platform for the development of novel chemical entities with potentially enhanced biological activities.

Strategic Position of this compound as a Functionalized Heteroaryl System

The strategic importance of this compound lies in its nature as a functionalized heteroaryl system, making it a versatile building block in organic synthesis. ontosight.ai The key to its utility is the presence of a reactive chlorine atom on the pyridine ring. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups at this position, enabling the synthesis of a diverse library of derivatives.

Furthermore, the chloro-substituent makes the molecule an ideal candidate for metal-catalyzed cross-coupling reactions. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com The 2-chloro-pyridine moiety can readily participate in these transformations, allowing for the coupling of various aryl, alkyl, or amino groups. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for functionalizing similar chloro-pyridine structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| Class | Pyridines |

| Appearance | Solid |

| Data sourced from publicly available chemical databases. ontosight.ai |

Overview of Research Directions for Halogenated N-Substituted Heterocycles

Halogenated heterocycles are a significant class of compounds in synthetic organic chemistry, serving as versatile intermediates for the creation of more complex molecules. sigmaaldrich.com The presence of a halogen atom provides a reactive site for various chemical transformations, most notably cross-coupling reactions. sigmaaldrich.comwikipedia.org

Current research in the field of halogenated N-substituted heterocycles is focused on several key areas:

Development of Novel Catalytic Systems: A major thrust of research is the development of more efficient and selective catalysts for cross-coupling reactions. researchgate.net While palladium-based catalysts are widely used, there is a growing interest in catalysts based on more abundant and less expensive metals like nickel, copper, and iron. youtube.comresearchgate.net The goal is to achieve high yields and selectivity under milder reaction conditions.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the modification of heterocyclic systems. This approach avoids the need for pre-functionalization (i.e., halogenation), making synthetic routes more atom-economical and environmentally friendly. Research is ongoing to develop methods for the regioselective C-H functionalization of N-substituted heterocycles.

Synthesis of Biologically Active Molecules: Halogenated N-substituted heterocycles continue to be crucial building blocks in the synthesis of new pharmaceutical agents and agrochemicals. exlibrisgroup.comnih.gov Research is focused on incorporating these scaffolds into molecules targeting a wide range of diseases, including cancer and infectious diseases. google.comnih.gov

Green Chemistry Approaches: There is an increasing emphasis on developing greener synthetic methods for the preparation and functionalization of halogenated heterocycles. exlibrisgroup.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

The study and application of compounds like this compound are central to these research directions, as they provide a platform for exploring new synthetic methodologies and developing novel molecules with valuable properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-3-8(7-11-9)12-5-1-2-6-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKNWRBSJOKYFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293398 | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900019-73-0 | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900019-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Chloro 5 1h Pyrrol 1 Yl Pyridine

Exploration of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org The catalytic cycle for these reactions, typically involving a palladium or copper catalyst, is a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. sigmaaldrich.com

The initial and often rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent transition metal center, such as Pd(0) or Cu(I). sharif.edusigmaaldrich.com In the case of 2-chloro-5-(1H-pyrrol-1-yl)pyridine, the electron-rich nature of the pyrrole (B145914) ring can influence the electronic properties of the pyridine (B92270) ring, affecting the reactivity of the C-Cl bond. The oxidative addition involves the insertion of the metal into the carbon-chlorine bond, forming a new organometallic complex. The efficiency of this step is dependent on the metal, the ligands coordinated to the metal, and the electronic nature of the substrate. For electron-deficient aryl halides, oxidative addition is generally faster. sharif.edu

For palladium-catalyzed reactions, the generation of the active Pd(0) species from a Pd(II) precatalyst is a critical prerequisite for oxidative addition to occur. sigmaaldrich.com The choice of phosphine (B1218219) ligands is also vital, as they modulate the electron density and steric environment of the palladium center, thereby influencing the rate and selectivity of the oxidative addition. organic-chemistry.org

Following oxidative addition, the transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) to the transition metal complex. This step generates a new organometallic intermediate with both coupling partners attached to the metal center.

The final step of the catalytic cycle is reductive elimination, where the two coupled organic fragments are expelled from the metal center, forming the desired product and regenerating the low-valent catalyst. This step is often facile and irreversible. The stability of the diorganometal intermediate and the steric and electronic properties of the ligands influence the rate of reductive elimination. For the reaction to be successful, reductive elimination must be faster than competing side reactions, such as beta-hydride elimination. sharif.edu

Table 1: Key Factors Influencing Catalytic Cycle Steps in Cross-Coupling of this compound

| Catalytic Step | Influencing Factors | Description |

| Oxidative Addition | Metal Catalyst (e.g., Pd, Cu), Ligand Properties (Steric and Electronic), Substrate Electronics | Insertion of the metal into the C-Cl bond. Often the rate-limiting step. sharif.edu |

| Transmetalation | Organometallic Reagent, Base, Solvent | Transfer of the coupling partner to the metal center. |

| Reductive Elimination | Ligand Properties, Stability of Intermediate | Formation of the C-C or C-N bond and regeneration of the catalyst. sharif.edu |

N-Arylation Reaction Mechanism Elucidation

The N-arylation of nitrogen-containing heterocycles is a vital transformation, and copper-catalyzed Ullmann-type reactions are a common method to achieve this. researchgate.netacs.org For a substrate like this compound, this could involve coupling with another amine or heterocycle. However, more commonly, the pyrrole nitrogen of a related precursor would be arylated.

In a typical copper-catalyzed N-arylation, the mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is often facilitated by a ligand, such as a diamine or an amino acid like L-proline, which stabilizes the copper intermediates. acs.org A base is required to deprotonate the nitrogen nucleophile.

A proposed mechanism for the copper-catalyzed N-arylation of a heterocycle (like pyrrole) with an aryl halide is as follows:

Coordination of the base and the N-H containing heterocycle to the Cu(I) salt.

Deprotonation of the heterocycle by the base to form a copper-amido intermediate.

Oxidative addition of the aryl halide (e.g., this compound) to the copper center, forming a Cu(III) intermediate.

Reductive elimination from the Cu(III) species to form the N-aryl product and regenerate the active Cu(I) catalyst.

Alternatively, for electron-deficient aryl halides, the oxidative addition may occur first. sharif.edu

Role of Substituents and Reaction Conditions on Reactivity Profiles

The reactivity of this compound in cross-coupling reactions is significantly affected by substituents on either coupling partner and the specific reaction conditions employed.

Substituent Effects:

On the Coupling Partner: Electron-donating or electron-withdrawing groups on the coupling partner (e.g., the arylboronic acid in a Suzuki reaction) will influence the transmetalation step. Steric hindrance on either coupling partner can significantly decrease reaction rates and yields. organic-chemistry.org

Reaction Conditions:

Catalyst and Ligand: The choice of metal (Pd vs. Cu) and the ligand is paramount. For challenging substrates like nitrogen-containing heterocycles, specialized ligands such as bulky, electron-rich phosphines (e.g., Xantphos) for palladium or diamines for copper have been developed to enhance catalytic activity and stability. organic-chemistry.orgacs.org

Base and Solvent: The strength and solubility of the base (e.g., K₃PO₄, Cs₂CO₃) are critical. The solvent (e.g., toluene, DMF, dioxane) affects the solubility of reagents and intermediates and can influence the reaction rate and pathway. acs.org For instance, polar solvents might be necessary for the arylation of more polar heterocycles. acs.org

Temperature: Higher temperatures are often required to drive the reaction, particularly for less reactive substrates like aryl chlorides. However, high temperatures can also lead to catalyst decomposition or side reactions.

Table 2: Illustrative Conditions for Cross-Coupling Reactions of Chloro-pyridines

| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 70-75% | |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

| Ullmann N-Arylation | CuI / Diamine Ligand | K₃PO₄ | Toluene | 110 | Varies | acs.org |

This table provides examples of conditions used for similar chloropyridine substrates, which would serve as a starting point for optimizing reactions with this compound.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 1h Pyrrol 1 Yl Pyridine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. uobasrah.edu.iq

Proton NMR spectroscopy of 2-chloro-5-(1H-pyrrol-1-yl)pyridine reveals distinct signals for the protons on both the pyridine (B92270) and pyrrole (B145914) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine substituent. pearson.com The protons on the pyridine ring are typically found further downfield compared to those on the pyrrole ring due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. pearson.comipb.pt

The protons on the pyrrole ring exhibit characteristic chemical shifts. The α-protons (adjacent to the nitrogen) resonate at a lower field than the β-protons. ipb.pt The presence of the pyridine ring as a substituent on the pyrrole nitrogen will influence the precise chemical shifts of these pyrrole protons. ipb.pt

Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. The coupling constants (J values), measured in Hertz (Hz), are indicative of the number of bonds separating the coupled protons. For aromatic systems like pyridine and pyrrole, typical coupling constants are observed for ortho, meta, and para relationships.

Table 1: Representative ¹H NMR Data for a Substituted Pyridine

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-A | 8.18 | d | J(A,B) = 2.5 |

| H-B | 7.45 | dd | J(B,A) = 2.5, J(B,C) = 8.5 |

| H-C | 7.13 | d | J(C,B) = 8.5 |

Data is for 2-chloro-5-methylpyridine (B98176) and serves as an illustrative example of typical pyridine ring proton shifts and couplings. chemicalbook.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of neighboring atoms.

In the pyridine ring, the carbon atom bonded to the chlorine (C-2) will be significantly deshielded and appear at a lower field. The carbon atoms adjacent to the nitrogen (C-2 and C-6) also experience deshielding and resonate at lower fields compared to the other carbons in the ring. testbook.com For instance, in pyridine itself, the C-2 carbon appears around 150 ppm, C-3 at 124 ppm, and C-4 at 136 ppm. testbook.com The substitution pattern will further modify these values.

The carbon atoms of the pyrrole ring will also have distinct chemical shifts. The α-carbons (adjacent to the nitrogen) are typically found at a lower field than the β-carbons. The attachment of the pyridine ring to the pyrrole nitrogen will influence the electronic environment and thus the chemical shifts of the pyrrole carbons.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Heterocyclic Compounds

| Carbon Environment | Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-H | 125-170 |

| Aromatic C-N | ~150 |

| Aromatic C-Cl | ~130-150 |

| Pyrrole Cα | ~115-125 |

| Pyrrole Cβ | ~105-115 |

Note: These are general ranges and can vary based on the specific molecular structure and solvent. oregonstate.edu

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton and carbon signals and determining the complete molecular structure. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled to each other. emerypharma.comresearchgate.net Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks within the molecule. This is invaluable for confirming the connectivity of the pyridine and pyrrole ring protons. emerypharma.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to carbon atoms. emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, enabling the definitive assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). emerypharma.com HMBC is crucial for establishing long-range connectivity and piecing together the different fragments of the molecule, such as connecting the pyridine and pyrrole rings through the nitrogen atom.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. libretexts.org The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. uobasrah.edu.iq

For this compound, characteristic IR absorption bands would be expected for:

C-H stretching: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: Vibrations of the aromatic rings will give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bonds in both the pyridine and pyrrole rings will also appear in the fingerprint region.

C-Cl stretching: The C-Cl stretch is typically observed in the lower frequency region of the spectrum, around 800-600 cm⁻¹.

Analysis of the precise frequencies and intensities of these bands can provide valuable information about the substitution pattern and electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nist.gov The resulting spectrum shows absorption maxima (λ_max_) that are characteristic of the conjugated π-electron systems within the molecule.

Both the pyridine and pyrrole rings in this compound are aromatic and will exhibit π → π* transitions. The conjugation between the two rings through the nitrogen atom will influence the energy of these transitions and thus the position of the absorption maxima. The presence of the chloro substituent can also cause a slight shift in the absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the exact molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable clues about its structure. libretexts.orgmiamioh.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of a molecule containing one chlorine atom.

The fragmentation pattern provides further structural information. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. For instance, in related 5-substituted 1H-tetrazole derivatives containing a pyrrole ring, characteristic fragmentation includes the loss of N₂ or HN₃ from the tetrazole ring. lifesciencesite.com For this compound, potential fragmentation could involve the loss of a chlorine atom, HCN from the pyridine ring, or cleavage of the bond between the two heterocyclic rings.

X-ray Crystallography Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, detailed X-ray crystallography data for the specific compound This compound does not appear to be publicly available at this time. Searches for crystal structure information, including single crystal X-ray diffraction studies and entries in the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific results for this molecule.

While crystallographic data exists for structurally related compounds, such as derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) researchgate.netnih.gov and other substituted pyrroles, this information is not directly applicable to the unique solid-state conformation and packing of this compound. The precise arrangement of molecules in a crystal lattice is highly dependent on the specific substituents and their electronic and steric properties.

Therefore, a detailed analysis of the solid-state molecular conformation and crystal packing of this compound, as would be provided by X-ray crystallography, cannot be generated without access to its experimental crystallographic data.

Computational Chemistry and Theoretical Studies of 2 Chloro 5 1h Pyrrol 1 Yl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

No specific DFT studies on the ground state properties of 2-chloro-5-(1H-pyrrol-1-yl)pyridine were identified. Such studies would typically provide valuable information on the molecule's stability and geometric parameters.

Information regarding the optimized geometry, including bond lengths, bond angles, and dihedral angles, as well as conformational analysis of this compound through computational methods, is not available in the reviewed literature.

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap for this compound, has not been reported. This information is crucial for understanding the molecule's kinetic stability and chemical reactivity.

There are no available computational studies presenting the theoretical vibrational frequencies (e.g., IR and Raman spectra) for this compound. Such calculations are instrumental in assigning and interpreting experimental spectroscopic data.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

No NBO analysis has been published for this compound. This type of analysis would provide a deeper understanding of intramolecular charge transfer, hyperconjugative interactions, and the nature of the bonding within the molecule.

Quantum Chemical Descriptors for Reactivity Prediction

Data on quantum chemical descriptors (such as electronegativity, chemical hardness, and electrophilicity index) for this compound, which are used to predict its reactivity, could not be located.

Molecular Dynamics Simulations for Conformational Landscapes

There is no evidence of molecular dynamics simulations having been performed to explore the conformational landscapes and dynamic behavior of this compound over time.

Applications and Advanced Transformations of 2 Chloro 5 1h Pyrrol 1 Yl Pyridine in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-chloro-5-(1H-pyrrol-1-yl)pyridine, possessing both an electrophilic pyridine (B92270) core and a nucleophilic pyrrole (B145914) ring, establishes it as a key intermediate in the synthesis of elaborate molecules. The chloro-substituent on the pyridine ring is particularly amenable to displacement and cross-coupling reactions, while the pyrrole ring can undergo its own set of transformations.

Construction of Fused Heterocyclic Systems

The strategic placement of reactive groups on the this compound framework allows for intramolecular cyclization reactions to construct fused heterocyclic systems. These reactions often involve an initial functionalization of either the pyrrole or pyridine ring, followed by a ring-closing step. For instance, functionalization of the pyrrole ring, followed by an intramolecular C-H arylation or a similar palladium-catalyzed cyclization, can lead to the formation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives and other related fused systems. nih.gov

One potential strategy involves the introduction of a suitable functional group on the pyrrole nitrogen, which can then react with the pyridine ring. While direct examples starting from this compound are not extensively documented, the principles of intramolecular C-H arylation of pyridine derivatives with a palladium catalyst provide a viable pathway for creating multiply fused heteroaromatic compounds. rsc.org For example, a derivative of this compound could be synthesized with an N-aryl group on the pyrrole containing a bromo-substituent. An intramolecular palladium-catalyzed C-H arylation could then be envisioned to form a new fused ring system.

Similarly, the synthesis of pyrido[2,3-b]indoles has been achieved through palladium-catalyzed amidation and cyclization of appropriately substituted pyridine and indole (B1671886) precursors. colab.ws This suggests that a synthetic route starting with the amination of the 2-chloro position of this compound, followed by functionalization of the pyrrole ring and subsequent cyclization, could lead to novel fused polyheterocyclic structures.

Synthesis of Bi-heteroaryl Compounds

The 2-chloro substituent on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of bi-heteroaryl compounds. These reactions, such as the Suzuki-Miyaura and Stille couplings, are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine (B119429) moiety with a variety of aryl or heteroaryl boronic acids or their esters. The use of palladium catalysts with specialized phosphine (B1218219) ligands is often crucial for achieving high yields, especially with challenging heterocyclic substrates. nih.gov For this compound, this reaction allows for the direct linkage of another aromatic or heteroaromatic ring at the 2-position of the pyridine.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 5-(1H-pyrrol-1-yl)-2-phenylpyridine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 5-(1H-pyrrol-1-yl)-2-(thiophen-2-yl)pyridine |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 2,3'-Bipyridin-5-yl(1H-pyrrole) |

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups. youtube.comreddit.com The coupling of this compound with an organostannane, such as a vinyl-, aryl-, or heteroarylstannane, under palladium catalysis, would yield the corresponding substituted pyridine derivative.

| Organostannane | Catalyst | Solvent | Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 5-(1H-pyrrol-1-yl)-2-vinylpyridine |

| Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | DMF | 2-(Furan-2-yl)-5-(1H-pyrrol-1-yl)pyridine |

| Trimethyl(phenyl)stannane | Pd(OAc)₂ / P(o-tolyl)₃ | Xylene | 5-(1H-pyrrol-1-yl)-2-phenylpyridine |

Post-Synthetic Modifications of the Pyrrole Moiety

Common electrophilic substitution reactions that can be performed on the pyrrole moiety include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). These halogenated derivatives can serve as handles for further cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov Alternatively, Vilsmeier-Haack reaction conditions (POCl₃/DMF) can be used to introduce a formyl group.

Nitration and Sulfonation: These reactions can also be carried out, although they may require milder conditions to avoid polymerization or degradation of the pyrrole ring.

The regioselectivity of these substitutions will be directed to the positions alpha to the nitrogen atom of the pyrrole ring.

Post-Synthetic Modifications of the Pyridine Moiety

The pyridine ring in this compound is electron-deficient, particularly at the positions ortho and para to the nitrogen atom. The presence of the chloro-substituent at the 2-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). rsc.org

A variety of nucleophiles can displace the chloride ion, leading to a wide range of derivatives:

Amination: Reaction with primary or secondary amines can introduce amino substituents. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a particularly powerful method for forming C-N bonds with a broad substrate scope and functional group tolerance. rsc.org This allows for the introduction of various alkylamines, anilines, and other nitrogen-containing moieties.

Alkoxylation and Thiolation: Alkoxides and thiolates can react to form the corresponding ethers and thioethers.

Cyanation: The introduction of a cyano group can be achieved using cyanide salts, often with the aid of a palladium or copper catalyst.

These transformations at the 2-position of the pyridine ring are crucial for building molecular complexity and for the synthesis of compounds with potential biological activity.

Derivatization for Functional Material Precursors

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of precursors to functional materials, particularly those with interesting optoelectronic properties.

Precursors for Optoelectronic Materials

Conjugated polymers and oligomers containing heterocyclic aromatic units like pyridine and pyrrole are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. youtube.comrsc.org The combination of the electron-deficient pyridine ring and the electron-rich pyrrole ring in the same molecule creates a donor-acceptor type structure, which is a common design strategy for materials with tailored electronic properties.

Derivatives of this compound can be used as monomers in polymerization reactions. For example, after converting the chloro group into a different reactive handle (e.g., a boronic ester or a stannane) via a post-synthetic modification, the resulting monomer can undergo polymerization through palladium-catalyzed cross-coupling reactions. By coupling this monomer with other aromatic or heteroaromatic comonomers, conjugated polymers with extended π-systems can be synthesized. semanticscholar.orgnih.gov The properties of these polymers, such as their absorption and emission wavelengths, can be fine-tuned by carefully selecting the comonomers and any substituents on the pyridine and pyrrole rings.

For instance, Suzuki-Miyaura or Stille polymerization of a dibromo-derivative of a bi-heteroaryl compound synthesized from this compound could lead to a fully conjugated polymer with alternating electron-rich and electron-deficient units, a key feature for many optoelectronic applications.

Precursors for Polymer Chemistry

Following a comprehensive review of scientific literature and patent databases, no specific research findings, detailed studies, or data were identified regarding the direct application of This compound as a monomer or precursor in polymer chemistry. The available information primarily focuses on its role as an intermediate in the synthesis of complex small molecules, particularly within the pharmaceutical and agrochemical sectors.

While the broader fields of pyridine and pyrrole chemistry have extensively explored the use of related derivatives in the formation of polymers, there is no documented evidence to suggest that This compound has been utilized for such purposes. The reactivity of the chloro- and pyrrole- functionalities could theoretically be exploited in polymerization reactions; however, no published research has demonstrated this potential.

Therefore, this section cannot provide detailed research findings or data tables on the use of This compound in polymer synthesis, as no such information appears to be available in the public domain.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The future of synthesizing 2-chloro-5-(1H-pyrrol-1-yl)pyridine is increasingly geared towards environmentally friendly methods. Key areas of research include:

Atom Economy: Developing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Cross-dehydrogenative coupling (CDC) reactions, for instance, offer a green approach by avoiding pre-functionalized starting materials. acs.org

Use of Greener Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, supercritical fluids, or ionic liquids.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.

Energy Efficiency: Employing alternative energy sources such as microwave or photochemical irradiation to drive reactions, potentially leading to shorter reaction times and lower energy consumption. nih.gov A photochemical approach has been demonstrated for the synthesis of the related 4-(pyrrol-1-yl)pyridine. nih.gov

A recent study highlighted a green synthetic pathway for pyrazolo[1,5-a]pyridines using molecular oxygen as the oxidant and acetic acid as a mild reagent, showcasing high atom economy and avoidance of harsh chemicals. acs.org Similar principles could be applied to the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are run in continuous streams through a reactor, offers significant advantages over traditional batch processing. researchgate.net Its integration into the synthesis of this compound and its derivatives represents a major opportunity.

Benefits of Flow Chemistry:

Enhanced Safety: Better control over reaction parameters and the ability to handle hazardous intermediates more safely. researchgate.net

Improved Efficiency and Scalability: Precise control over temperature, pressure, and reaction time leads to higher yields and purity. researchgate.netresearchgate.net Scaling up production is more straightforward than with batch methods. researchgate.net

Automation: Flow reactors can be integrated with automated systems for reagent delivery, reaction monitoring, and purification, enabling high-throughput screening and library generation. rsc.orgrsc.org

A 2025 study demonstrated the use of a flow reactor for the efficient synthesis of bioactive derivatives from 2-chloro-5-(chloromethyl)pyridine (B46043), a closely related starting material. researchgate.netasianpubs.org This approach allowed for excellent reaction control and improved efficiency. researchgate.net The future may see the development of fully automated platforms that combine both batch and flow reactions to streamline multi-step syntheses. rsc.org

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Difficult to scale up | Easily scalable |

| Safety | Handling of hazardous materials can be risky | Improved safety with contained systems researchgate.net |

| Efficiency | Can have lower yields and longer reaction times | Higher efficiency and shorter reaction times researchgate.net |

| Control | Less precise control over parameters | Precise control over temperature, pressure, etc. researchgate.net |

Exploration of Novel Catalytic Systems

Catalysis is central to the efficient synthesis of heterocyclic compounds. Future research will likely focus on developing novel catalysts for the synthesis of this compound.

Transition Metal Catalysis: Ruthenium and Rhodium complexes have shown high efficiency in the synthesis of pyridines and pyrroles. rsc.orgresearchgate.net Research into bifunctional Ru(II) catalysts, for example, has yielded promising results for pyridine (B92270) synthesis, although challenges related to catalyst sensitivity and the need for toxic ligands remain. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative, often with high stereoselectivity and lower toxicity.

Biocatalysis: Employing enzymes as catalysts can lead to highly specific reactions under mild conditions, contributing to greener synthesis protocols.

Nanocatalysis: Using nanoparticle-based catalysts can offer high surface area and reactivity, along with easier separation and recycling.

Researchers have developed dual-reaction systems where the choice of catalyst can selectively direct the reaction of common substrates to form either pyridines or pyrroles. rsc.org This level of control is a significant goal for future catalytic systems.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Real-time monitoring of chemical reactions provides invaluable data for optimization and understanding reaction mechanisms. The application of advanced spectroscopic techniques is a key area for future development.

In-situ NMR and IR Spectroscopy: These techniques allow for the direct observation of reactant consumption and product formation as the reaction proceeds, without the need for sampling. This has been a dominant method for studying surfaces in catalysis. researchgate.net

Raman Spectroscopy: Complementary to IR, Raman spectroscopy can be particularly useful for monitoring reactions in aqueous media and for studying catalyst structures. researchgate.net

UV-Visible Spectroscopy: This method can be used to monitor reactions involving colored species or changes in conjugation. For example, it was used to monitor the formation of 4-(pyrrol-1-yl)pyridine. nih.gov

The integration of these techniques into automated flow chemistry setups can create powerful platforms for rapid reaction optimization and mechanistic investigation. uc.pt

| Spectroscopic Technique | Information Provided | Application Example |

| In-situ NMR | Detailed structural information on intermediates and products | Tracking reaction kinetics and identifying transient species |

| In-situ IR | Functional group analysis | Monitoring the conversion of starting materials |

| Raman Spectroscopy | Vibrational modes, complementary to IR | Elucidating catalyst structure and reaction mechanisms researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions, conjugation | Monitoring the formation of chromophoric products nih.gov |

Synergistic Experimental and Computational Approaches

The combination of experimental work with computational modeling offers a powerful paradigm for accelerating research.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other methods can be used to predict reaction pathways, calculate transition state energies, and explain the reactivity and selectivity of catalysts. Computational studies have been crucial in explaining puzzling experimental findings from IR and NMR spectroscopy in surface studies. researchgate.net

Molecular Docking and Dynamics: These simulations can predict how molecules like this compound and its derivatives might interact with biological targets, guiding the design of new pharmaceuticals and agrochemicals.

Predictive Modeling for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict optimal reaction conditions, reducing the number of experiments needed.

This synergistic approach, where computational insights guide experimental design and experimental results validate and refine computational models, will be instrumental in unlocking the full potential of this compound and related compounds. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.